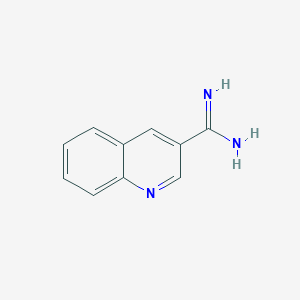

Quinoline-3-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

quinoline-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6H,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRVDOZCMGSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404392 | |

| Record name | QUINOLINE-3-CARBOXAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299423-78-2 | |

| Record name | QUINOLINE-3-CARBOXAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoline 3 Carboximidamide and Its Precursors

Classical Approaches to Quinoline (B57606) Core Synthesis Relevant to Quinoline-3-carboximidamide

The traditional methods for quinoline synthesis are named reactions that have been refined over many decades. These reactions typically involve the cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. While these methods are foundational, they often require harsh conditions.

Skraup Synthesis and its Modifications

First described by Zdenko Hans Skraup in 1880, the Skraup synthesis is a cornerstone for producing quinolines. wikipedia.orgpharmaguideline.com The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to form quinoline. wikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to produce acrolein. pharmaguideline.com Aniline then undergoes a Michael addition to acrolein, followed by cyclization and oxidation to yield the quinoline ring. pharmaguideline.com

A significant challenge with the Skraup synthesis is the often violent and exothermic nature of the reaction. orgsyn.org To mitigate this, modifications have been introduced, such as the addition of ferrous sulfate, which moderates the reaction rate. orgsyn.org Arsenic acid can also be used as a milder oxidizing agent compared to nitrobenzene. wikipedia.org Despite its harsh conditions, the Skraup synthesis is highly versatile, allowing for the preparation of a wide array of quinoline derivatives by using substituted anilines. researchgate.netgoogle.com However, its application to produce precursors for this compound would require an aniline with substituents that can be later converted to the 3-carboximidamide group, which can be challenging due to the aggressive reaction conditions. Modifications using microwave irradiation and ionic liquids have been explored to create more efficient and environmentally benign protocols. nih.goviipseries.org

Table 1: Comparison of Classical and Modified Skraup Synthesis

| Feature | Classical Skraup Synthesis | Modified Skraup Synthesis |

| Reagents | Aniline, glycerol, H₂SO₄, nitrobenzene wikipedia.org | Aniline, glycerol, H₂SO₄, milder oxidants (e.g., arsenic acid), moderators (e.g., FeSO₄) wikipedia.orgorgsyn.org |

| Conditions | High temperature, often violent reaction orgsyn.org | More controlled reaction, can be adapted for microwave or ionic liquid conditions nih.goviipseries.org |

| Advantages | High versatility researchgate.net | Improved safety and control, potentially greener alternatives nih.gov |

| Disadvantages | Harsh conditions, low yields in some cases, difficult purification researchgate.netscispace.com | May still require harsh acids, yields can be variable scispace.com |

Friedlander Synthesis and its Variants

The Friedländer synthesis, discovered by Paul Friedländer, provides a direct route to quinoline derivatives through the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com This condensation reaction can be catalyzed by acids (like trifluoroacetic acid or toluenesulfonic acid) or bases (such as sodium hydroxide (B78521) or piperidine). wikipedia.orgjk-sci.comnih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second pathway suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction and subsequent elimination to form the quinoline ring. wikipedia.org A key advantage of this method is its operational simplicity and the availability of starting materials for producing polysubstituted quinolines. jk-sci.comresearchgate.net For the synthesis of precursors to this compound, a 2-aminobenzaldehyde could be reacted with a compound like cyanoacetamide, which would introduce the necessary cyano group at the 3-position, a direct precursor to the carboximidamide function.

Variants of the Friedländer synthesis have been developed to overcome limitations such as the availability of 2-aminobenzaldehydes. mdpi.com One modification involves the in situ reduction of 2-nitrobenzaldehydes, which are more readily available, followed by the condensation reaction. mdpi.com

Table 2: Features of the Friedlander Synthesis

| Feature | Description |

| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-methylene group jk-sci.com |

| Catalysts | Acids (e.g., TFA, p-TsOH) or bases (e.g., NaOH, piperidine) wikipedia.orgnih.gov |

| Products | Polysubstituted quinolines researchgate.net |

| Advantages | Simple, straightforward, good for polysubstituted products researchgate.net |

| Relevance to this compound | A 2-aminobenzaldehyde can be reacted with a precursor like cyanoacetamide to install the 3-substituent. |

Doebner-von Miller Reaction and Contemporary Adaptations

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of a strong acid, typically hydrochloric acid or a Lewis acid like tin tetrachloride. iipseries.orgwikipedia.org This method allows for the synthesis of 2- and/or 4-substituted quinolines. nih.gov The reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

The mechanism of the Doebner-von Miller reaction is complex and still a subject of discussion, but it is generally accepted to proceed through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org A significant drawback of the classical Doebner-von Miller reaction is the use of harsh and hazardous reagents, tedious workup procedures, and the formation of side products, often leading to low yields. ukzn.ac.za

Contemporary adaptations have focused on making the reaction more environmentally friendly and efficient. These include the use of solid acid catalysts like silver(I)-exchanged Montmorillonite K10, which allows for solvent-free conditions and catalyst recycling. ukzn.ac.za Such modifications have been shown to produce quinoline derivatives in moderate to excellent yields (42-89%) in shorter reaction times. ukzn.ac.za

Combes and Knorr Quinoline Syntheses

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. wikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by steric and electronic effects of the substituents on both the aniline and the β-diketone. wikipedia.org

The Knorr quinoline synthesis , on the other hand, converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid or polyphosphoric acid. orientjchem.orgwikipedia.org The reaction mechanism involves an intramolecular electrophilic aromatic substitution. wikipedia.org The reaction conditions can influence the formation of isomeric products; for instance, using a large excess of polyphosphoric acid favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the competing formation of a 4-hydroxyquinoline. wikipedia.org This method is versatile for creating various substituted quinoline derivatives by starting with different aromatic amines and β-ketoesters. orientjchem.org

Modern and Green Chemistry Paradigms in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources and environmentally benign solvents, are increasingly being applied to the synthesis of quinoline derivatives.

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. benthamdirect.comnih.gov The application of microwave irradiation has been successfully demonstrated for various quinoline syntheses, including modifications of the Skraup and Friedländer reactions. nih.govnih.govmdpi.com

For instance, microwave-assisted Skraup reactions have been performed, and while they may not always improve the yield, they significantly decrease the reaction time. nih.gov In the context of the Friedländer synthesis, microwave irradiation has been used with a reusable solid acid catalyst (Nafion NR50) to achieve an environmentally friendly synthesis of quinolines. mdpi.com

Microwave-assisted synthesis is particularly relevant for the preparation of precursors to this compound. For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones has been achieved in excellent yields within minutes under microwave irradiation. mdpi.com Similarly, the synthesis of quinoline-fused benzodiazepines has been efficiently carried out using microwave-assisted condensation. asianpubs.org These examples highlight the potential of microwave technology to facilitate the rapid and efficient synthesis of complex quinoline derivatives, including those functionalized at the 3-position, which are direct precursors or analogues of this compound.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days scispace.comlew.ro | Minutes mdpi.comacs.org |

| Yields | Often moderate to good ukzn.ac.za | Often good to excellent nih.govmdpi.com |

| Energy Efficiency | Lower | Higher benthamdirect.com |

| Solvent Use | Often requires bulk solvents | Can often be performed under solvent-free conditions or with green solvents lew.rotandfonline.com |

| Side Reactions | More prevalent | Often reduced, leading to cleaner products nih.gov |

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemical synthesis by minimizing the use of potentially hazardous organic solvents. jocpr.com Several solvent-free methods for quinoline synthesis have been developed, often employing catalysts to facilitate the reaction.

One approach involves the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group. nih.gov For instance, polysubstituted quinolines can be synthesized in high yields (93%) by reacting a 2-aminobenzaldehyde with a ketone under solvent-free conditions at 100°C, using an ionic liquid like [Hbim]BF₄ as a reusable catalyst. nih.gov Another efficient method utilizes Li⁺-modified nanoporous Na⁺-montmorillonite as a catalyst for the Friedländer reaction, also at 100°C, achieving yields as high as 96% within 0.5 to 2 hours. nih.gov

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for solvent-free quinoline synthesis. tandfonline.com For example, the reaction of o-aminobenzophenone derivatives with carbonyl compounds can be achieved using propylsulfonic acid functionalized silica (B1680970) gel [SiO₂-Pr-SO₃H] as a recyclable catalyst under microwave irradiation at 80°C, yielding quinolines in 22–93% yield. tandfonline.com

Table 1: Examples of Solvent-Free Quinoline Synthesis

| Catalyst/Method | Reactants | Conditions | Yield (%) | Reference |

| [Hbim]BF₄ | 2-aminobenzaldehyde, ketone | 100°C, 3-6 h | 93 | nih.gov |

| Li⁺-modified Na⁺-montmorillonite | 2-aminobenzaldehyde, ketone | 100°C, 0.5-2 h | 96 | nih.gov |

| [SiO₂-Pr-SO₃H] / Microwave | o-aminobenzophenone, carbonyl compound | 80°C, 30-210 min | 22-93 | tandfonline.com |

| FeCl₃ | Ethyl/methyl lactate, anilines, aldehydes | 110°C | Good | tandfonline.com |

Multicomponent Reactions for this compound Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the starting materials. uniupo.itresearchgate.net This approach is advantageous for its atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. uniupo.itresearchgate.net

Several MCRs have been developed for the synthesis of the quinoline scaffold. nih.gov For example, a three-component reaction of aldehydes and 1-aryl ethylidene malononitriles in ethane-1,2-dione at 100°C, catalyzed by sodium hydroxide, produces novel poly-functionalized dihydroquinoline derivatives in good yields (75–86%). tandfonline.com Another one-pot, catalyst-free MCR involves the condensation of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation to produce quinoline derivatives with excellent yields of 88–96%. tandfonline.com

The dearomatization of quinolines through MCRs is another strategy to generate structural complexity. acs.org For instance, the reaction of quinolines, aryl diazoacetates, and dimethyl acetylenedicarboxylate (B1228247) results in indolizidine derivatives through a (3 + 2) cycloaddition. acs.org

Metal Nanoparticle-Catalyzed Quinoline Synthesis

Metal nanoparticles have gained significant attention as catalysts in organic synthesis due to their high surface area-to-volume ratio and unique catalytic properties, leading to high efficiency and selectivity. nih.govnih.gov Various metal nanoparticle-based catalysts have been successfully employed in quinoline synthesis.

For instance, iron oxide (Fe₃O₄) nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in high yields (88–96%) through a three-component reaction in water. nih.gov These nanoparticles can be recovered and reused multiple times without a significant loss of activity. nih.gov In another example, Fe₃O₄ nanoparticles supported on an ionic liquid were used for the single-pot Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Titanium dioxide (TiO₂) nanoparticles have also been shown to be effective heterogeneous catalysts for quinoline synthesis via a "borrowing hydrogen" mechanism. rsc.orgrsc.org This method involves the reaction of 2-aminobenzyl alcohol with ketones, producing quinolines in yields up to 96.0%. rsc.orgrsc.org The catalyst demonstrates robustness and reusability. rsc.orgrsc.org

Table 2: Metal Nanoparticle-Catalyzed Quinoline Synthesis

| Nanoparticle Catalyst | Synthetic Method | Key Features | Yield (%) | Reference |

| Fe₃O₄ NPs-cell | Three-component reaction | Green solvent (water), reusable catalyst | 88-96 | nih.gov |

| Fe₃O₄@Urea/HITh-SO₃H MNPs | Friedländer annulation | Solvent-free, good yields | 68-98 | nih.gov |

| TiO₂ (P25) | Borrowing Hydrogen | Heterogeneous, reusable, high yields | up to 96.0 | rsc.orgrsc.org |

| Co(0) and Cu(0) doped aerogels | Friedländer reaction | Solvent-free, mild conditions | 90-97 | tandfonline.com |

Biocatalytic and Photoreactor-Based Synthetic Routes

In line with the principles of green chemistry, biocatalysis and photochemical methods offer environmentally benign alternatives for quinoline synthesis. nih.govijpsjournal.com

Biocatalytic synthesis utilizes enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions. ijpsjournal.com For example, a mild enzymatic procedure for synthesizing quinoline derivatives via a Friedländer condensation of 2-amino-3,5-dibromobenzaldehyde (B195418) with cyclopentanone (B42830) or cyclohexanone (B45756) in DMSO at 30°C has been reported. researchgate.net Another approach uses α-amylase to catalyze one-pot domino aza-Michael/Aldol/aromatization reactions to produce substituted quinolines. researchgate.net Monoamine oxidase (MAO-N) enzymes have also been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.uk

Photoreactor-based synthesis utilizes light to initiate and drive chemical reactions. A continuous photochemical process has been developed that produces a series of quinoline products through an alkene isomerization and cyclocondensation cascade. researchgate.net This method allows for the generation of various substituted quinolines in high yields and can be scaled up to produce gram quantities per hour. researchgate.net

Specific Synthetic Routes for this compound Functionality

Once the quinoline core is established, specific reactions are required to introduce the 3-carboximidamide functionality. This is typically achieved through precursors like quinoline-3-carbaldehydes, quinoline-3-carboxylic acids, or quinoline-3-carbonitriles.

Vilsmeier–Haack Reaction in Quinoline-3-carbaldehyde and Carboxamide Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a key strategy for synthesizing quinoline-3-carbaldehydes. ijsr.netijpcbs.com The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). ijsr.netijpcbs.com

This reaction has been successfully used to synthesize a series of 6-substituted-2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. ijsr.netresearchgate.netsemanticscholar.org The resulting quinoline-3-carbaldehyde is a versatile intermediate. ijsr.net It can be oxidized to the corresponding carboxylic acid, which can then be coupled with various anilines to form quinoline-3-carboxamides (B1200007). researchgate.net

Carbonylation and Selective Decarboxylation in Quinoline-3-carboxylic Acid Formation

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, provide another route to quinoline-3-carboxylic acid and its derivatives. A novel method involves the synthesis of substituted 3-quinoline carboxylic acids from functionalized quinolines through a process of carbonylation followed by selective decarboxylation. google.com

A versatile synthesis of quinoline-3-carboxylic esters has been developed using the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. researchgate.net Under oxidative conditions (using a CO-air mixture, PdI₂, and KI in methanol), these substrates undergo a 6-endo-dig cyclization, followed by dehydration and oxidative methoxycarbonylation to yield quinoline-3-carboxylic esters in fair to good yields (45-70%). researchgate.net These esters can then be further converted to the desired carboximidamide.

Condensation Reactions for Carboximidamide Formation

The formation of the carboximidamide group on the quinoline core is typically achieved through condensation reactions. This process generally involves the reaction of a quinoline-3-carboxylic acid derivative with an amine-containing reagent. A common strategy is to first activate the carboxylic acid at the 3-position of the quinoline ring to make it more susceptible to nucleophilic attack.

One established method for forming similar structures, such as carboxamides, involves treating a carboxylic acid with a coupling agent like carbonyldiimidazole (CDI). This creates a highly reactive acyl-imidazole intermediate. Subsequent addition of an amine or, in the case of carboximidamides, an amidoxime (B1450833) (a class of compounds with the R-C(NOH)(NH2) functional group), leads to the formation of the desired product. nih.govresearchgate.net For instance, in the synthesis of piperine-carboximidamide hybrids, piperic acid is coupled with various aryl amidoximes using CDI at room temperature to yield the final products. nih.gov

Another approach involves the cyclization of an imidamide through a condensation reaction, which can lead to the formation of other heterocyclic systems fused to the quinoline. rsc.org The synthesis of quinoline-3-carboxamide (B1254982) derivatives, which are structurally similar to carboximidamides, has also been reported, highlighting the versatility of condensation chemistry in functionalizing the quinoline-3-position. nih.gov The reaction of quinoline-6-carbonyl chloride, an activated carboxylic acid derivative, with 2-aminophenol (B121084) is another example of this type of condensation to form an amide linkage. nih.gov

Table 1: Example of Condensation Reaction for Carboximidamide Hybrid Synthesis

| Starting Material 1 | Starting Material 2 | Coupling Agent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Piperic Acid | Aryl Amidoximes (Va-l) | CDI, Acetonitrile, Room Temperature | Piperine-carboximidamide hybrids (VIa-k) | nih.govresearchgate.net |

| Quinoline-6-carboxylic acid | 2-aminophenol | Thionyl chloride (to form acyl chloride), then K2CO3/acetone | Quinoline-carboxamide derivative | nih.gov |

Click Chemistry Approaches for Triazole-Containing Quinoline Hybrids

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and highly efficient method for synthesizing complex molecular hybrids containing a quinoline scaffold. nih.govnih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the quinoline moiety and another molecular entity. nih.gov The reliability and specificity of this reaction allow for the straightforward creation of diverse chemical libraries. nih.gov

The general strategy involves two key precursors: one bearing a terminal alkyne group and the other an azide (B81097) group. For quinoline hybrids, the quinoline core is functionalized with either the alkyne or the azide. This precursor is then "clicked" with a second molecule containing the complementary functional group. This methodology has been used to synthesize a wide array of quinoline-triazole hybrids. beilstein-journals.orgtandfonline.com

The reaction is typically catalyzed by a copper(I) source. Research has demonstrated the effectiveness of various copper catalysts, including Cu(II), Cu(I), and even Cu(0) under mechanochemical (milling) conditions, which can be significantly more efficient than traditional solution-based methods. researchgate.netbeilstein-journals.org These solvent-free approaches are also environmentally advantageous. beilstein-journals.org The synthesis of quinoline-isatin nih.gov and quinoline-thiazole tandfonline.com hybrids linked by a 1,2,3-triazole showcases the modularity of this approach.

Table 2: Examples of Click Chemistry for Quinoline-Triazole Hybrid Synthesis

| Quinoline Precursor | Reaction Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Quinoline with O-alkyne group | Substituted phenyl azides | Cu(I), Cu(II), or Cu(0) (milling) | Quinoline-phenyl-1,2,3-triazole hybrids | researchgate.netbeilstein-journals.org |

| 8-propargyloxy quinoline | Thiazole azide derivatives | Cu(I) catalyzed 1,3-dipolar cycloaddition | Quinoline-thiazole-1,2,3 triazole hybrids | tandfonline.com |

| Quinoline-2-carbaldehyde derived alkyne | Isatin-derived azides | Click chemistry-mediated molecular hybridisation | 1H-1,2,3-Triazole-Linked Quinoline-Isatin Hybrids | nih.gov |

| Chloroquinoline with azide moiety | Alkynes with ((prop-2-yn-1-yloxy)methyl)benzene | Click reaction | 1,2,3-triazole-based polyaromatic compounds containing chloroquinoline | nih.gov |

Isolation and Purification Techniques for this compound Compounds

The isolation and purification of this compound and its precursors are critical steps to ensure the final compound's purity for subsequent analysis and application. A range of standard and specialized techniques are employed, tailored to the specific physical and chemical properties of the target compound and its impurities.

Crystallization and Salt Formation: A common and effective method for purifying solid quinoline compounds is recrystallization. This can be enhanced by converting the quinoline derivative into a salt. Treatment with acids like HCl can form a hydrochloride salt, which often has different solubility properties than the free base, allowing for selective crystallization and removal of non-basic impurities. lookchem.com The free base can then be regenerated by neutralization with a base like NaOH. lookchem.com Other salts, such as phosphates and picrates, have also been used for purification. lookchem.com For some quinoline carboxylic acid derivatives, purification involves heating the compound in a solvent like N,N-dimethylformamide (DMF), cooling the suspension to allow for crystal precipitation, and then filtering and drying the product. google.com

Solvent Washing and Extraction: Crude products can often be purified by washing with various organic solvents to remove unreacted starting materials and by-products. Solvents such as ether, ethanol, pentane, and toluene (B28343) have been used, though compound stability must be considered as some quinoline derivatives can decompose in solution. reddit.com Liquid-liquid extraction is another powerful technique. For example, after neutralizing a hydrochloride salt, the liberated quinoline base can be extracted from an aqueous solution into an organic solvent like n-pentane or methylene chloride. lookchem.comgoogle.com

Chromatography: Column chromatography is a versatile tool for separating complex mixtures. A variety of stationary phases can be used, including basic alumina (B75360), silica gel, and reverse-phase (RP) C18 silica. lookchem.comreddit.com However, the choice of stationary phase is crucial, as some quinoline derivatives, particularly quinoline-3,4-diones, have been reported to be unstable and decompose on standard or deactivated silica gel. reddit.com

Distillation: For quinoline itself and other volatile, thermally stable derivatives, vacuum distillation, often in the presence of zinc dust to prevent oxidation, is an effective purification method. lookchem.com

Table 3: Summary of Purification Techniques for Quinoline Compounds

| Technique | Description | Applicable To | Reference |

|---|---|---|---|

| Salt Formation & Recrystallization | Conversion to hydrochloride, phosphate, or picrate (B76445) salt to facilitate purification by crystallization. | Basic quinoline derivatives | lookchem.com |

| Solvent Recrystallization | Heating a suspension in a solvent (e.g., DMF), followed by cooling to precipitate purified crystals. | Quinoline carboxylic acid derivatives | google.com |

| Solvent Washing | Washing the crude solid with solvents like ether or ethanol to remove soluble impurities. | Solid crude products | reddit.com |

| Column Chromatography | Separation on a solid support such as basic alumina or silica gel. | General quinoline derivatives (stability permitting) | lookchem.comreddit.com |

| Vacuum Distillation | Distillation at reduced pressure, sometimes over zinc dust. | Volatile and thermally stable quinolines | lookchem.com |

| Solvent Extraction | Extracting the compound from a solution into an immiscible solvent (e.g., n-pentane, methylene chloride). | Quinoline bases from aqueous solutions | lookchem.comgoogle.com |

Derivatization Strategies and Analog Design Pertaining to Quinoline 3 Carboximidamide

Structural Modifications at the Quinoline (B57606) Ring System

Alterations to the bicyclic quinoline core are a primary strategy for modulating the pharmacological profile of quinoline-3-carboximidamide derivatives. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substituent Effects on this compound Nucleus

The introduction of various substituents onto the quinoline ring system has a profound impact on the biological activity of this compound analogs. The nature and position of these substituents can dictate the compound's potency and selectivity.

Structure-activity relationship (SAR) studies have revealed that the electronic properties of substituents on the quinoline nucleus are crucial for biological activity. For instance, research on quinoline-3-carboxamide (B1254982) derivatives as potential inhibitors of the ATM kinase has highlighted the importance of electron-donating groups. These studies suggest that the presence of electron-donating moieties on the quinoline ring contributes to the molecule's cytotoxic effects against various cancer cell lines nih.govresearchgate.net. Specifically, the placement of a methoxy (B1213986) (-OCH3) group at the para position of a phenyl ring attached to the carboxamide nitrogen resulted in the most potent activity in a series of ATM kinase inhibitors mdpi.com.

Conversely, in other contexts, electron-withdrawing groups have been shown to enhance biological activity. For example, in a series of quinoline-carboxamide derivatives designed as P2X7R antagonists, the attachment of an electron-withdrawing trifluoromethoxy (-OCF3) group to a phenyl ring on the carboxamide moiety resulted in a highly electrophilic analog with improved affinity towards the receptor nih.gov. Similarly, other electron-withdrawing groups such as trifluoromethyl (-CF3) and halogens (fluoro, chloro, and iodo) on a phenyl ring substituent were found to enhance the inhibitory potency of quinoline-carboxamide and related derivatives against the P2X7 receptor nih.gov.

The position of the substituent on the quinoline ring also plays a significant role. Studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives showed that substituents at the C-6 position influenced the chemical shifts of protons at C-5 and C-8, indicating an alteration of the electronic environment of the quinoline core researchgate.net. Furthermore, it has been observed in some series of quinoline derivatives that substitution at the 5-position can lead to enhanced bioactivities researchgate.net.

| Substituent Type | Position | Observed Effect | Compound Series | Reference |

| Electron-donating (e.g., -OCH3) | para-position of N-phenyl | Increased cytotoxicity | ATM Kinase Inhibitors | nih.govresearchgate.netmdpi.com |

| Electron-withdrawing (e.g., -OCF3, -CF3) | N-phenyl | Enhanced P2X7R antagonism | P2X7R Antagonists | nih.gov |

| Electron-withdrawing (e.g., -F, -Cl, -CH3) | C-6 | Altered electronic environment | 2-Chloroquinoline-3-carboxamides | researchgate.net |

| Halogen, Amino, Aryl, Carbonyl, Amido | C-5 | Enhanced antibacterial and antifungal activities | General Quinoline Derivatives | researchgate.net |

Heterocyclic Ring Fusions with this compound Scaffolds

Fusing additional heterocyclic rings to the this compound scaffold is a powerful strategy to create more complex, rigid, and three-dimensional structures. This approach can lead to novel compounds with unique biological profiles and improved target interactions. The resulting fused systems often exhibit distinct pharmacological properties compared to their non-fused counterparts.

One notable example is the fusion of a pyrazole (B372694) ring, leading to the formation of pyrazolo[4,3-c]quinoline derivatives. These compounds have been investigated for a range of biological activities, including anti-inflammatory and antibacterial properties nih.gov. The synthesis of these fused systems often involves the cyclization of appropriately substituted quinoline precursors researchgate.net. The resulting tetracyclic framework offers a rigid structure that can be further functionalized to optimize biological activity rsc.org. For instance, various pyrazolo[4,3-c]pyridine sulfonamides, which share a similar fused heterocyclic core, have been synthesized and evaluated as carbonic anhydrase inhibitors mdpi.com.

Another important class of fused quinolines are the indolo[2,3-b]quinolines. These tetracyclic systems are known for their significant biological activities and have been a focus of synthetic and medicinal chemistry research rsc.org. The fusion of an indole (B1671886) ring to the quinoline core creates a planar, aromatic system that can intercalate with DNA or interact with various enzymatic targets.

The synthesis of these fused tetracyclic quinoline derivatives can be achieved through various methods, including one-pot domino reactions, microwave-assisted synthesis, and catalyst-mediated cyclizations rsc.org. These methods allow for the construction of a diverse range of fused quinoline systems for biological evaluation.

| Fused Heterocycle | Resulting Scaffold | Reported Biological Activities | Reference |

| Pyrazole | Pyrazolo[4,3-c]quinoline | Anti-inflammatory, Antibacterial | nih.gov |

| Pyrazole | Pyrazolo[4,3-c]pyridine | Carbonic Anhydrase Inhibition | mdpi.com |

| Indole | Indolo[2,3-b]quinoline | Anticancer, Antimalarial | rsc.org |

| Tetrazole | Tetrazolo[1,5-a]quinoline | Cytotoxic | chemrestech.com |

Diversification of the Carboximidamide Moiety

N-Substitution Patterns on the Carboximidamide Group

The introduction of substituents on the nitrogen atoms of the carboximidamide group is a common strategy to explore the chemical space around the this compound core. N-substituted carboxamides have been extensively studied and have shown a wide range of biological activities, including antimalarial and antibacterial effects researchgate.netnih.gov.

The nature of the N-substituent can significantly influence the compound's biological profile. For example, in a series of quinoline-2-carboxamide (B1208818) derivatives, the lipophilicity and electronic properties of the N-substituent were found to be important for their biological activity nih.gov. Both N-alkyl and N-aryl substituted derivatives have been synthesized and evaluated. In some cases, N-aryl substitution can lead to enhanced activity due to potential π-π stacking interactions with the biological target.

The synthesis of N-substituted quinoline-3-carboxamides (B1200007) can be achieved through the amidation of quinoline-3-carboxylic acids with appropriate amines researchgate.net. Various coupling reagents can be employed to facilitate this reaction, allowing for the introduction of a wide array of N-substituents.

| N-Substituent Type | Example | Observed Biological Activity | Compound Series | Reference |

| N-Aryl | Phenyl, substituted phenyl | Antimalarial, antibacterial | Quinoline-3-carboxamides | researchgate.netnih.gov |

| N-Alkyl | Various alkyl chains | Antimicrobial | Quinoline-3-carboxamides | researchgate.net |

| N-Heteroaryl | Antiviral | 8-Hydroxyquinoline-2-carboxamides | nih.gov |

Integration of Varied Linker Chemistries

In the development of P2X7R antagonists, it was found that the type of linkage in quinoline-carboxamide derivatives had a significant impact on their inhibitory potential nih.gov. Specifically, compounds possessing sulfonate and amide linkages were associated with favorable P2X7R inhibition nih.gov. This suggests that the linker is not merely a spacer but can actively participate in binding interactions with the target protein.

The choice of linker chemistry allows for the strategic positioning of functional groups to optimize interactions with the biological target. For instance, in the design of quinazolinone-2-carboxamide derivatives as antimalarials, a variety of spacers were evaluated between the quinazolinone ring and an acidic functional group, with the linker length and composition significantly affecting potency acs.org.

Design of this compound Hybrid Compounds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold has been successfully incorporated into various hybrid compounds.

One common approach is the hybridization of quinoline with a 1,2,3-triazole moiety. These quinoline-triazole hybrids have been synthesized via click chemistry and have demonstrated potent antimicrobial properties nih.govresearchgate.net. The triazole ring can act as a rigid linker and can also participate in hydrogen bonding and other interactions with biological targets.

Another class of hybrid compounds involves the fusion of a quinoline core with an oxadiazole ring. Quinoline-oxadiazole hybrids have been investigated for a range of biological activities, including antibacterial and anticancer effects benthamscience.commdpi.comresearchgate.net. The synthesis of these hybrids often involves the cyclization of a quinoline-hydrazide precursor.

The hybridization of quinoline with thiosemicarbazide (B42300) has also yielded compounds with promising biological activities. Novel quinoline-thiosemicarbazide derivatives have been synthesized and evaluated for their antitubercular, antibacterial, and antifungal activities nih.gov. In these hybrids, the thiosemicarbazide moiety can act as a metal chelator or participate in hydrogen bonding interactions.

| Hybrid Moiety | Resulting Hybrid | Reported Biological Activities | Reference |

| 1,2,3-Triazole | Quinoline-triazole hybrid | Antimicrobial, Anticancer | nih.govresearchgate.netnih.gov |

| 1,3,4-Oxadiazole | Quinoline-oxadiazole hybrid | Antibacterial, Anticancer | benthamscience.commdpi.comresearchgate.net |

| Thiosemicarbazide | Quinoline-thiosemicarbazide hybrid | Antitubercular, Antibacterial, Antifungal | nih.gov |

| Piperazine (B1678402) | Quinoline-piperazine hybrid | Antimicrobial, Antimalarial, Antitubercular |

Quinoline-Benzimidazole Hybrid Systems

The fusion of quinoline and benzimidazole (B57391) moieties has emerged as a promising strategy in medicinal chemistry to create hybrid molecules with enhanced biological profiles. jneonatalsurg.com These two heterocyclic systems are known pharmacophores, and their combination into a single molecular entity often leads to synergistic or novel therapeutic activities, particularly in the realms of anticancer and antimicrobial research. nih.govnih.gov

The synthesis of quinoline-benzimidazole hybrids typically involves the condensation of a quinoline derivative, often a 2-chloro-quinoline-3-carbaldehyde, with an o-phenylenediamine (B120857) derivative. This reaction leads to the formation of the benzimidazole ring fused or linked to the quinoline core. Researchers have explored various substituents on both the quinoline and the nascent benzimidazole ring to modulate the physicochemical properties and biological activity of the final compounds. sapub.org

Several studies have highlighted the potential of these hybrids. For instance, certain quinoline-benzimidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govsapub.org The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation. Furthermore, the antimicrobial properties of these hybrids have been investigated, with some compounds showing potent activity against a range of bacterial and fungal strains. nih.gov The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the heterocyclic rings play a crucial role in determining the potency and selectivity of these compounds. jneonatalsurg.com

| Compound Class | Synthetic Precursors | Reported Biological Activities |

| Quinoline-Benzimidazole Hybrids | 2-Chloro-quinoline-3-carbaldehyde, o-phenylenediamines | Anticancer, Antimicrobial, Anti-inflammatory |

This table summarizes the key aspects of Quinoline-Benzimidazole hybrid systems.

Quinoline-Triazole Conjugates

The conjugation of a quinoline scaffold with a 1,2,3-triazole ring represents another fruitful avenue in the design of novel bioactive molecules. thesciencein.org This hybridization is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This synthetic approach is highly efficient and allows for the creation of a diverse library of quinoline-triazole conjugates by reacting a quinoline molecule bearing either an azide (B81097) or a terminal alkyne with a corresponding triazole precursor. jmchemsci.com

The resulting conjugates have been investigated for a range of biological applications. Notably, a series of quinoline-triazole conjugates were synthesized and evaluated for their antiviral properties against SARS-CoV-2. rsc.orgorientjchem.org Specific compounds from this series, such as 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline, demonstrated high potency against the virus. rsc.org The design strategy often leverages the known biological importance of both the quinoline and triazole motifs. thesciencein.orgrsc.org

The synthesis typically starts from a substituted quinolin-4(1H)-one, which is then functionalized with a linker containing a terminal alkyne (e.g., propargyl bromide). rsc.org This alkyne-modified quinoline is then reacted with various organic azides to generate the final 1,4-disubstituted 1,2,3-triazole ring linked to the quinoline core. The versatility of this synthetic route allows for systematic modifications to explore the structure-activity relationships. jmchemsci.com

| Compound Class | Key Synthetic Reaction | Target Biological Activity | Example Compound |

| Quinoline-Triazole Conjugates | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Antiviral (SARS-CoV-2) | 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline |

This table highlights the synthesis and application of Quinoline-Triazole conjugates.

Quinoline-Hydrazide Analogues

Quinoline-hydrazide and its corresponding hydrazone derivatives are a well-established class of compounds with significant therapeutic potential. These analogues are typically synthesized from quinoline-3-carboxylic acid hydrazide or by the condensation of a quinoline-3-carbaldehyde with various hydrazides. The resulting hydrazone linkage (-C=N-NH-C=O-) provides a flexible and synthetically accessible scaffold for creating diverse molecular architectures.

The biological evaluation of quinoline-hydrazide analogues has revealed a broad spectrum of activities, including anticancer and antibacterial effects. For example, a novel anticancer lead compound, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, was identified through screening and subsequently used as a basis for the synthesis of a series of analogues. Some of these analogues demonstrated significant cell viability reduction in neuroblastoma and breast adenocarcinoma cell lines.

Further studies have synthesized and evaluated chalcone (B49325) derivatives of quinoline hydrazones as potent inhibitors of PI3K, an enzyme often dysregulated in cancer. The structure-activity relationship studies within this class of compounds have often pointed to the importance of the substituents on both the quinoline ring and the aromatic ring of the hydrazide moiety for biological potency.

| Precursor Molecule | Reaction Type | Resulting Functional Group | Key Biological Activities |

| Quinoline-3-carbaldehyde | Condensation with hydrazides | Hydrazone (-CH=N-NH-CO-) | Anticancer, Antibacterial |

| Quinoline-3-carboxylic acid hydrazide | Condensation with aldehydes/ketones | Hydrazone (-CO-NH-N=CH-) | Antibacterial |

This table outlines the synthesis and biological significance of Quinoline-Hydrazide analogues.

Quinoline-Resorcinol Hybrids

Structure Activity Relationship Sar Investigations of Quinoline 3 Carboximidamide Derivatives

Elucidation of Key Pharmacophoric Features within the Quinoline-3-carboximidamide Structure

Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For this compound derivatives, several key features have been identified as critical for their interactions with various biological targets, such as protein kinases. mdpi.comresearchgate.net

The fundamental pharmacophoric elements include:

The Quinoline (B57606) Ring System: This bicyclic aromatic structure serves as the core scaffold. The nitrogen atom within the quinoline ring is a crucial feature, often acting as a hydrogen bond acceptor. mdpi.comresearchgate.net In the context of kinase inhibition, the quinoline nitrogen has been shown to bind to the hinge region of the kinase, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net

The Carboximidamide Moiety at Position 3: This group is a critical determinant of activity. Its ability to participate in hydrogen bonding interactions is vital. The substituent at the 3-position of the quinoline ring has been identified as an absolute requirement for certain biological activities. researchgate.net

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the quinoline scaffold provides a necessary hydrophobic region for interaction with non-polar pockets in target proteins. nih.gov

Hydrogen Bond Donors and Acceptors: The amide/imidamide group itself provides both hydrogen bond donor (N-H) and acceptor (C=N) sites, which are essential for anchoring the ligand in the active site of a target protein. Pharmacophore models developed for related quinoline structures often highlight the importance of multiple hydrogen bond acceptor features for potent activity. nih.gov

A general pharmacophore model for quinoline derivatives with antioxidant activity, for example, includes one aromatic ring feature and three hydrogen bond acceptor features. nih.gov This underscores the importance of the scaffold's ability to engage in specific electronic and steric interactions.

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The biological efficacy of this compound derivatives can be finely tuned by altering the position and electronic nature of substituents on the quinoline ring. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. frontiersin.org

Positional Importance:

Position 6: Substitution at the C-6 position has been shown to significantly influence antibacterial activity. The introduction of a fluorine atom at this position is associated with enhanced antibacterial potency. slideshare.net

Position 5: Amino substitution at the C-5 position can also confer biological activity. slideshare.net

Position 7: The addition of cyclic amines, such as piperazine (B1678402) or pyrrolidine (B122466) rings, at position 7 often results in active compounds, particularly in the context of antibacterial agents. slideshare.net

Position 2: In contrast, the introduction of substituents at position 2 has been found to greatly reduce or abolish activity in some series. slideshare.net

Electronic Properties: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) plays a pivotal role.

Electron-Donating Groups: SAR studies on quinoline-3-carboxamides (B1200007) as potential inhibitors of ATM kinase suggested the importance of the electron-donating nature of substituents for the molecule to be cytotoxic. nih.gov For instance, when a methoxy (B1213986) (-OCH3) group was moved around a phenyl ring attached to the carboxamide, the para position resulted in the best activity. mdpi.com

Electron-Withdrawing Groups: Halogen substitutions are a common strategy to modulate activity. A fluorine atom at C-6 enhances activity, while a chlorine atom at the same position also results in an active compound. slideshare.netresearchgate.net In a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, substitutions on the N-phenyl ring showed that different halogens (F vs. Cl) and methyl groups affected the shielding of other carbons on the quinoline ring and resulted in varying levels of weak antibacterial activity. researchgate.net

The following table summarizes the impact of various substituents on the activity of quinoline derivatives based on several studies.

| Position | Substituent | Electronic Property | Impact on Activity |

| C-6 | Fluorine (-F) | Electron-withdrawing | Significantly enhanced antibacterial activity slideshare.net |

| C-6 | Methoxy (-OCH3) | Electron-donating | Increased inhibition zone in certain antibacterial tests frontiersin.org |

| C-5 | Amino (-NH2) | Electron-donating | Confers antibacterial activity slideshare.net |

| C-7 | Piperazine | N/A | Confers antibacterial activity slideshare.net |

| C-2 | Various | N/A | Greatly reduces activity slideshare.net |

| N-1 | Lower Alkyl (e.g., Ethyl, Cyclopropyl) | Electron-donating | Essential for antibacterial activity, greater potency slideshare.net |

Conformational Analysis and Bioactive Conformation Studies

The three-dimensional structure and conformational flexibility of this compound derivatives are key to their biological function. The ability of the molecule to adopt a specific low-energy conformation, known as the bioactive conformation, allows it to fit optimally into the binding site of its target.

Molecular dynamics simulations of quinoline-3-carboxamide (B1254982) derivatives have revealed important conformational behaviors. A key finding is the potential for conformational switching due to the rotation around the amide N-C bond. mdpi.com This rotation can cause periodic fluctuations in the ligand's structure, allowing it to adapt to the topology of the binding pocket. mdpi.comresearchgate.net

However, this rotational freedom is not always unrestricted. In some protein-ligand complexes, the free rotation around the amide N-C bond is hindered, possibly due to the rigid packing of the inhibitor-binding site. mdpi.com This suggests that for some targets, a more rigid conformation is required for effective binding.

Comparative SAR Studies with Other Quinoline Derivatives

Comparing the SAR of quinoline-3-carboximidamides with other classes of quinoline derivatives provides valuable insights into the specific role of the C-3 substituent.

Quinoline-4-Carboxylic Acids (Quinolones): A well-known class of antibacterial agents, the quinolones, have a different core structure: 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid. slideshare.net For this class, the 3-carboxy and 4-oxo groups are essential for activity. While different from the 3-carboximidamide, this highlights the general importance of acidic or hydrogen-bonding groups at the C-3 position for antibacterial action. slideshare.net

4-Aminoquinolines: This class, which includes the famous antimalarial drug chloroquine (B1663885), has different SAR requirements. A critical feature for some 4-aminoquinolines acting as α2C-adrenoceptor antagonists is the absolute need for a substituent at the 3-position of the quinoline ring. researchgate.net This finding reinforces the strategic importance of the C-3 position for modulating the activity of the quinoline scaffold, whether it holds the primary pharmacophore (like the carboximidamide) or a modulating substituent. The SAR for antimalarial and antiprion activity in some quinoline series have been found to be remarkably similar, suggesting overlapping molecular targets. nih.gov

Quinoline-2-Carboxamides: In this isomeric series, the position of the carboxamide group is at C-2. Studies on these derivatives have revealed that lipophilicity plays a significant role in their activity. nih.gov For instance, long-chain alkyl or ethylphenyl groups on the amide nitrogen were found to be advantageous for antituberculosis activity. nih.gov This contrasts with the SAR of some quinoline-3-carboxamides where electronic properties of ring substituents appear more dominant. nih.gov

These comparisons demonstrate that while the quinoline core is a versatile scaffold, the position and nature of the carboxamide/carboximidamide group dramatically alter the SAR, leading to different biological targets and therapeutic applications. The specific arrangement of functional groups in the this compound series defines its unique pharmacological profile.

Pharmacological Investigations and Molecular Target Identification for Quinoline 3 Carboximidamide Analogues

Anticancer Activity Research

Quinoline-3-carboximidamide analogues have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have revealed that these compounds can interfere with various critical pathways involved in cancer cell proliferation, survival, and metastasis. The following subsections detail the key molecular targets and mechanisms of action that have been identified for this class of compounds.

Inhibition of DNA Damage Response (DDR) Pathways (e.g., ATM Kinase)

The DNA Damage Response (DDR) pathway is a crucial cellular mechanism for maintaining genomic integrity. Cancer cells often exploit these pathways to survive DNA-damaging therapies. ekb.egnih.gov Consequently, inhibiting key kinases in the DDR pathway, such as Ataxia Telangiectasia Mutated (ATM) kinase, is a promising strategy to sensitize cancer cells to treatments. nih.gov

A series of quinoline-3-carboxamide (B1254982) derivatives have been synthesized and identified as potential inhibitors of ATM kinase. nih.govresearchgate.netmdpi.com These compounds were designed based on the rationale that the quinoline (B57606) nitrogen can bind to the hinge region of ATM kinase, acting as competitive inhibitors of ATP. mdpi.com

Cytotoxicity assays have demonstrated that certain quinoline-3-carboxamide derivatives exhibit promising activity against various cancer cell lines, including HCT116, MDA-MB-468, and MDA-MB-231. nih.gov Further mechanistic studies, such as Western Blot analysis, have confirmed that these compounds can lead to the down-regulation of ATM in cancer cells. nih.gov Structure-activity relationship (SAR) studies have indicated that the electronic properties of the substituents on the quinoline ring are important for their cytotoxic effects. nih.gov

| Compound | ATM Kinase IC50 (µM) |

| 3 (KU-59403) | 0.003 |

| 16 | 0.0086 |

This table is interactive and can be sorted by clicking on the column headers.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Its overexpression and mutation are frequently observed in various epithelial cancers. Quinoline derivatives have been explored as intracellular inhibitors of EGFR kinase.

Researchers have designed and synthesized novel quinoline-3-carboxamide derivatives as EGFR inhibitors. These efforts have led to the identification of several potent compounds. For instance, different strategies were employed to optimize a reported quinoline-3-carboxamide compound (III), which had an EGFR IC50 of 5.283 µM. This optimization led to the discovery of more potent inhibitors.

Among the optimized analogues, a furan (B31954) derivative (5o), a thiophene (B33073) derivative (6b), and a benzyloxy derivative (10) demonstrated significant EGFR inhibitory activity with IC50 values of 2.61 µM, 0.49 µM, and 1.73 µM, respectively. Furthermore, these potent EGFR inhibitors also exhibited anticancer activity against the MCF-7 breast cancer cell line.

| Compound | EGFR IC50 (µM) | MCF-7 IC50 (µM) |

| III | 5.283 | 3.46 |

| 5o (furan derivative) | 2.61 | 3.355 |

| 5p | - | 3.647 |

| 6b (thiophene derivative) | 0.49 | 5.069 |

| 8a | - | 3.617 |

| 8b | - | 0.839 |

| 10 (benzyloxy derivative) | 1.73 | 10.85 |

This table is interactive and can be sorted by clicking on the column headers.

Modulation of Histone Deacetylase 4 (HDAC4) and Downstream Signaling (HIF-1α, MEF-2)

Tasquinimod (B611174), a quinoline-3-carboxamide analogue, has been identified as an orally active compound that functions through an on-target mechanism involving allosteric binding to Histone Deacetylase 4 (HDAC4). researchgate.netmdpi.com This interaction prevents the formation of the HDAC4/NCoR1/HDAC3 complex. The disruption of this complex interferes with the transcriptional activation of Hypoxia-Inducible Factor-1α (HIF-1α) and represses Myocyte Enhancer Factor-2 (MEF-2) target genes, which are essential for adaptive survival signaling in the tumor microenvironment. researchgate.netmdpi.com

While Tasquinimod has shown activity in preclinical and clinical settings, it also exhibits off-target effects as an aryl hydrocarbon receptor (AHR) agonist, with an EC50 of 1 µM. researchgate.net To enhance the therapeutic index, a library of Tasquinimod analogues was screened to maximize on-target HDAC4 activity while minimizing off-target AHR agonism. This screening led to the identification of ESATA-20, a third-generation quinoline-3-carboxamide analogue. researchgate.net ESATA-20 displays approximately 10-fold lower AHR agonism and greater potency against prostate cancer patient-derived xenografts, nominating it as a promising candidate for further clinical development. researchgate.net

The in vitro growth of human prostate cancer cell lines is only modestly inhibited by Tasquinimod under normoxic conditions, with an IC50 greater than 50 µM. researchgate.net This suggests that its anticancer activity is more pronounced in the compromised tumor microenvironment where HIF-1α and MEF-2 signaling are critical for cancer cell survival. researchgate.net

Inhibition of Insulin-like Growth Factor (IGF) Receptors

The Insulin-like Growth Factor (IGF) signaling pathway, particularly through the IGF-1 receptor (IGF-1R), is a key regulator of tumor cell growth and survival. mdpi.com While research has been conducted on quinoline derivatives as inhibitors of this pathway, specific studies focusing on this compound analogues directly targeting the IGF-1R kinase are limited in the current body of literature.

Research has shown that a novel quinazoline (B50416) derivative, 6-fluoro-2-(3-fluorophenyl)-4-(cyanoanilino)quinazoline (HMJ-30), can selectively target the ATP-binding site of IGF-1R and inhibit its downstream signaling pathways. Quinazolines are structurally related to quinolines, sharing a bicyclic core, but differ in the placement of the nitrogen atoms in the heterocyclic ring. The findings related to quinazoline derivatives suggest that the broader quinoline-based scaffold has potential for targeting the IGF-1R. However, further research is needed to specifically investigate the activity of this compound analogues against the IGF-1R kinase.

Matrix Metalloproteinase (MMP) Inhibition

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their activity is implicated in various physiological and pathological processes, including cancer invasion and metastasis.

While various classes of compounds have been investigated as MMP inhibitors, detailed research findings specifically documenting the direct inhibitory activity of this compound analogues against MMPs are not extensively available in the current scientific literature. The development of MMP inhibitors has been an active area of cancer research, with a focus on designing selective inhibitors to minimize off-target effects. Further investigation is required to determine if the this compound scaffold can be a viable pharmacophore for the development of effective and selective MMP inhibitors.

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. researchgate.netmdpi.com Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

The current body of research does not provide significant evidence for the direct inhibition of HSP90 by this compound analogues. While various heterocyclic scaffolds have been explored for the development of HSP90 inhibitors, specific studies detailing the interaction of this compound derivatives with the ATP-binding pocket of HSP90 are not prominent. Research into HSP90 inhibitors has led to the identification of several classes of compounds, but the potential of the this compound scaffold in this context remains to be thoroughly investigated. researchgate.net

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

This compound analogues have demonstrated notable capabilities in halting the proliferation of cancer cells by inducing cell cycle arrest and promoting programmed cell death, or apoptosis.

One study on novel 8-nitro quinoline-based thiosemicarbazone analogues found that the most potent compound induced cell cycle arrest at both the G1/S and G2/M phases. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and multiplying. The same study revealed that this cell cycle arrest was followed by the induction of apoptosis, mediated through mitochondrial dysfunction and an increase in cytotoxic reactive oxygen species (ROS) levels. nih.gov Gene expression analysis further confirmed that the cell death was triggered by the activation of a caspase-3 dependent intrinsic apoptotic signaling pathway. nih.gov

Similarly, research into other quinoline derivatives has shown their ability to induce apoptosis in various cancer cell lines. For instance, certain carboxamide-appended quinoline derivatives were found to trigger apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic proteins BAX and Caspase-3. Another investigation into bis-quinoline compounds revealed their pro-apoptotic effects in U937 and HL60 leukemia cells, as evidenced by high sub-G1 peaks in cell cycle analysis, caspase 3 activation, and positive annexin-V-FITC staining. mdpi.com

Furthermore, the quinoline derivative KB3-1 has been shown to potentiate the cytotoxic effects of paclitaxel (B517696) in multidrug-resistant uterine sarcoma cells by enhancing cell cycle arrest. nih.gov In the context of lung cancer, a specific quinoline-8-sulfonamide (B86410) derivative caused cell cycle arrest at the G2/M and S phases in A549 cells, leading to increased DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com

The induction of apoptosis as a primary mechanism of anticancer activity has also been observed with quinolone-3-carboxamide derivatives targeting VEGFR-2 in HepG2 liver cancer cells. nih.gov Treatment with a potent inhibitor from this series led to a significant increase in both early and late-stage apoptotic cell populations. nih.gov This body of research collectively highlights the potential of this compound analogues as therapeutic agents that can effectively control cancer progression by disrupting the cell cycle and inducing apoptosis.

Inhibition of Cancer Cell Migration and Angiogenesis

This compound analogues have shown promise in targeting two critical processes for tumor growth and metastasis: cancer cell migration and angiogenesis (the formation of new blood vessels).

The small molecule quinoline-3-carboxamide, tasquinimod, has been shown to reduce tumor growth by interfering with the recruitment of specific myeloid cells (CD11b(+) Ly6C(hi)) to the tumor tissue. nih.gov This blockade of immune cell migration to the tumor microenvironment is a key aspect of its anti-tumor effect. nih.gov Similarly, another quinoline compound, 91b1, has been found to suppress cancer cell migration and invasion by downregulating Lumican, a protein overexpressed in many cancers. mdpi.com

In addition to inhibiting cell migration, quinoline derivatives have demonstrated significant anti-angiogenic properties. The quinoline-3-carboxamide linomide (Roquinimex) has been shown to possess antiangiogenic effects in vivo. nih.govnih.gov Studies have demonstrated that linomide can suppress the neovascularization of implanted pancreatic islets by delaying the onset of angiogenesis and reducing the proliferation rate of capillary endothelium. nih.gov In models of prostate cancer, linomide treatment led to a significant decrease in tumor blood flow, indicating its ability to selectively inhibit angiogenesis without affecting established blood vessels in non-tumor organs. nih.gov At the cellular level, linomide has been shown to inhibit the chemotactic migration and invasion of endothelial cells, which are crucial steps in the angiogenic process. nih.gov

These findings underscore the potential of this compound analogues to not only inhibit the growth of primary tumors but also to interfere with the processes of invasion and metastasis by targeting cell migration and the formation of new blood vessels that tumors need to survive and expand.

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., HCT116, MDA-MB-468, MDA-MB-231, MCF7, C-32, A549, lymphoma)

Analogues of this compound have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines.

Colon Cancer (HCT116): Several studies have highlighted the efficacy of quinoline derivatives against the HCT116 colon cancer cell line. Carboxamide-appended quinoline moieties have shown notable anti-proliferative effects. research-nexus.net In one study, a specific quinoline-carboxamide derivative induced cell cycle arrest in the G1 phase and promoted apoptosis in HCT-116 cells. researchgate.net Another set of novel bis-quinoline compounds also displayed submicromolar IC50 values against HCT116 cells. mdpi.com Furthermore, quinoline-3-carboxamide derivatives designed as ATM kinase inhibitors have shown promising cytotoxicity towards this cell line. nih.govresearchgate.net

Breast Cancer (MDA-MB-468, MDA-MB-231, MCF7): The antiproliferative action of this compound analogues extends to various breast cancer cell lines. Quinoline-3-carboxamide derivatives have been reported to be cytotoxic to both MDA-MB-468 and MDA-MB-231 cell lines. nih.govresearchgate.net Notably, the PTEN-negative MDA-MB-468 cell line showed greater sensitivity to these compounds compared to the PTEN-positive MDA-MB-231 line. nih.govresearchgate.net The MCF7 breast cancer cell line has also been a target for these compounds. Carboxamide-appended quinolines and novel quinoline-3-carboxamides (B1200007) designed as EGFR inhibitors have exhibited potent activity against MCF7 cells. research-nexus.netnih.govresearchgate.net Additionally, a bis-quinoline compound demonstrated high potency with a submicromolar IC50 value against MCF-7 cells. mdpi.com

Melanoma (C-32): Research has also explored the effect of these compounds on melanoma. An acetylene (B1199291) derivative of 8-hydroxyquinoline-5-sulfonamide showed high activity against the C-32 human amelanotic melanoma cell line, with efficacy comparable to standard chemotherapeutic agents. mdpi.com

Lung Cancer (A549): In the context of lung cancer, quinoline derivatives have shown promise. A novel quinoline-8-sulfonamide derivative significantly reduced the number of A549 cells, indicating a strong anti-proliferative effect. mdpi.com An acetylene derivative of 8-hydroxyquinoline-5-sulfonamide also demonstrated notable activity against the A549 human lung adenocarcinoma cell line. mdpi.com

Lymphoma: Quinoline analogues have also been investigated for their effects on lymphoma. One particular analogue, which replaced a pyrimidine (B1678525) moiety with a benzyloxycarbonyl (Z) group, was found to arrest cell proliferation in lymphoma cells at sub- to single-digit micromolar concentrations. mdpi.com

The table below summarizes the antiproliferative activities of various this compound analogues against the specified cancer cell lines.

| Cell Line | Cancer Type | Compound Type | Observed Effect |

| HCT116 | Colon Cancer | Carboxamide-appended quinolines | Antiproliferative activity, G1 phase cell cycle arrest, apoptosis research-nexus.netresearchgate.net |

| Bis-quinolines | Submicromolar IC50 values mdpi.com | ||

| Quinoline-3-carboxamide (ATM inhibitors) | Cytotoxicity nih.govresearchgate.net | ||

| MDA-MB-468 | Breast Cancer | Quinoline-3-carboxamide (ATM inhibitors) | Cytotoxicity, higher sensitivity in PTEN-negative cells nih.govresearchgate.net |

| MDA-MB-231 | Breast Cancer | Quinoline-3-carboxamide (ATM inhibitors) | Cytotoxicity nih.govresearchgate.net |

| MCF7 | Breast Cancer | Carboxamide-appended quinolines | Antiproliferative activity research-nexus.net |

| Quinoline-3-carboxamide (EGFR inhibitors) | Potent anticancer activity nih.govresearchgate.net | ||

| Bis-quinolines | Submicromolar IC50 value mdpi.com | ||

| C-32 | Melanoma | Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | High antiproliferative activity mdpi.com |

| A549 | Lung Cancer | Quinoline-8-sulfonamide derivative | Significant reduction in cell number mdpi.com |

| Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | Antiproliferative activity mdpi.com | ||

| Lymphoma | Lymphoma | SGI-1027 analogue with Z-group | Cell proliferation arrest at sub- to single-digit µM concentrations mdpi.com |

Antimicrobial Activity Research

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, MRSA, E. coli, Pseudomonas aeruginosa)

This compound and its derivatives have emerged as a significant class of compounds with a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Gram-Positive Bacteria:

Staphylococcus aureus and MRSA: Numerous studies have highlighted the potent anti-MRSA activity of quinoline derivatives. For instance, certain fluoroquinolone derivatives have demonstrated significantly greater activity against MRSA compared to established antibiotics like ciprofloxacin (B1669076) and levofloxacin. ccspublishing.org.cn Other synthesized quinoline derivatives have also shown potent anti-MRSA effects, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 1.5 µg/mL. ccspublishing.org.cnnih.gov The introduction of a triazole ring at the N-1 position of quinolones has been found to enhance their antimicrobial activity, with one such compound showing a very potent MIC of 0.5 µg/mL against MRSA. nih.gov Furthermore, quinoline-3-formaldehyde hydrazone compounds have displayed significant antibacterial effects against MRSA. ccspublishing.org.cn An acetylene derivative of 8-hydroxyquinoline-5-sulfonamide also exhibited notable activity against methicillin-resistant S. aureus (MRSA) isolates, with its efficacy being comparable to oxacillin (B1211168) and ciprofloxacin. mdpi.com

Gram-Negative Bacteria:

E. coli and Pseudomonas aeruginosa : The antibacterial spectrum of quinoline derivatives also extends to Gram-negative pathogens. Studies have shown that certain novel quinoline derivatives possess moderate to good antibacterial activity against E. coli and P. aeruginosa. biointerfaceresearch.com In one study, specific newly synthesized quinoline compounds demonstrated significant inhibitory activity against Pseudomonas aeruginosa, with some derivatives showing MIC values as low as 5±2.2 µg/mL and 10±1.5 μg/mL. researchgate.net

The antibacterial activity of these compounds is often attributed to various structural modifications on the quinoline core. The versatility of the quinoline scaffold allows for the development of derivatives with enhanced potency and a broader spectrum of action against clinically relevant bacterial strains.

The following table provides a summary of the antibacterial efficacy of selected quinoline derivatives.

| Bacterial Strain | Gram Stain | Compound Type | Efficacy (MIC) |

| MRSA | Positive | Fluoroquinolone derivative | 2 µg/mL ccspublishing.org.cn |

| MRSA | Positive | Quinoline derivative | 1.5 µg/mL ccspublishing.org.cnnih.gov |

| MRSA | Positive | Triazolyl ethanol (B145695) quinolone | 0.5 µg/mL nih.gov |

| MRSA | Positive | Quinoline-3-formaldehyde hydrazone | >16 µg/mL ccspublishing.org.cn |

| MRSA | Positive | Acetylene derivative of 8-hydroxyquinoline-5-sulfonamide | Comparable to oxacillin/ciprofloxacin mdpi.com |

| P. aeruginosa | Negative | 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione | 5±2.2 µg/mL researchgate.net |

| P. aeruginosa | Negative | 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline | 10±1.5 µg/mL researchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of quinoline-3-carboxamide have also been investigated for their potential as antifungal agents. Research has shown that certain synthesized quinoline compounds exhibit promising activity against various fungal strains.

One study that synthesized a series of novel 2-quinolone carboxamide derivatives evaluated their in vitro antifungal activity using the tube dilution method. orientjchem.org The results indicated that most of the tested compounds exhibited promising antifungal effects. This suggests that the quinoline scaffold can be effectively modified to develop agents with significant antifungal properties.

Another line of research incorporated a triazole ring into the quinolone structure, a modification known to enhance antimicrobial activity. These hybrid compounds were screened against four different fungal strains and demonstrated notable antifungal activity. nih.gov This highlights the potential of creating hybrid molecules that combine the structural features of quinolines with other known antifungal pharmacophores to develop more potent therapeutic agents.

While the primary focus of many studies on quinoline derivatives has been their antibacterial and anticancer effects, these findings indicate a promising avenue for the development of novel antifungal drugs based on the quinoline-3-carboxamide framework.

Antitubercular Activity

The quinoline scaffold is a well-established pharmacophore in the development of antitubercular agents, with several quinoline-based drugs currently used in the treatment of tuberculosis. rsc.org Research into quinoline-3-carboxamide and its analogues continues to yield promising candidates against Mycobacterium tuberculosis.

Studies on novel 2-quinolone carboxamide derivatives have demonstrated significant antitubercular activity. orientjchem.org When tested against M. tuberculosis using the Microplate Alamar Blue Assay, several compounds showed promising results, with their activity attributed to the presence of the 2-quinolone moiety combined with electron-donating groups. orientjchem.org

Molecular hybridization is another strategy that has been successfully employed. By combining the quinoline pharmacophore with fragments of existing antitubercular drugs like isoniazid, researchers have developed new derivatives with potent activity. eurekaselect.com In one such study, two compounds displayed significant antitubercular effects with MIC values of 18.27 and 15.00 µM, respectively, while remaining relatively non-toxic to human cells. eurekaselect.com

Furthermore, novel small molecules incorporating a quinoline-3-carbohydrazone moiety have shown moderate to good antitubercular activity. nih.gov By tethering isatin (B1672199) to the quinoline scaffold, researchers were able to develop a derivative with a remarkably low MIC of 0.06 µg/mL against M. tuberculosis, representing a significant increase in potency. nih.gov This compound also demonstrated superior activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

The mechanism of action for some of these quinoline derivatives involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov Other quinoline compounds have been found to kill M. tuberculosis by activating glutamate (B1630785) kinase, a novel drug target. nih.gov